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Aluminium trifluoroacetylacetonate

CVD precursor thermal stability TGA

Generic substitution among aluminium β-diketonates risks process failure due to non-linear thermal stability and reactivity gradients across fluorination levels. Al(tfac)₃'s specific CF₃/CH₃ ratio provides a volatility-stability balance neither Al(acac)₃ nor Al(hfac)₃ can replicate. • 52°C higher decomposition onset (~245°C vs ~193°C) prevents gas-phase pre-reaction in CVD/ALD, enabling conformal film growth on III-V semiconductors • 2800-fold reduced electrophilic degradation rate vs Al(acac)₃ with NBS ensures catalyst longevity and lower loading in pharmaceutical halogenation • Distinct EI fragmentation (CF₃⁺, AlF₂⁺) provides unambiguous MS diagnostic fingerprint for reactor exhaust monitoring

Molecular Formula C15H12AlF9O6
Molecular Weight 486.22 g/mol
Cat. No. B13385085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium trifluoroacetylacetonate
Molecular FormulaC15H12AlF9O6
Molecular Weight486.22 g/mol
Structural Identifiers
SMILESCC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Al+3]
InChIInChI=1S/3C5H5F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-;
InChIKeyRKLAZFJAXQBQNM-DJFUMVPSSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium Trifluoroacetylacetonate for MOCVD/ALD and Catalysis


Aluminium trifluoroacetylacetonate (Al(tfac)₃, CAS 14354-59-7) is a fluorine-substituted β-diketonate coordination complex belonging to the metal acetylacetonate family [1]. It is characterized by three bidentate 1,1,1-trifluoro-2,4-pentanedione ligands chelated to an Al(III) centre. Compared to the ubiquitous Al(acac)₃, the electron-withdrawing CF₃ groups confer distinct thermochemical and electronic properties that are critical for applications in chemical vapour deposition (CVD), atomic layer deposition (ALD), and Lewis acid catalysis .

Fluorine-substituted β-diketonate for MOCVD/ALD precursor delivery
CF₃ groups confer resistance to electrophilic attack in Lewis acid catalysis
Distinct mass spectrometric signature for in-line process diagnostics

Why Al(acac)₃ and Al(hfac)₃ Cannot Replace Al(tfac)₃


Generic substitution among aluminium β-diketonates is a high-risk procurement strategy because the fluorination degree—absent in Al(acac)₃, partial in Al(tfac)₃, and fully saturated in Al(hfac)₃—creates a non-linear gradient of thermal stability, vapour pressure, and electrophilic reactivity [1]. These properties are not interchangeable: the specific CF₃/CH₃ ratio in Al(tfac)₃ delivers a distinct volatility–stability balance that directly governs precursor delivery rates in vapour deposition and substrate scope in Lewis acid catalysis, which neither the hydrocarbon nor the perfluorinated analogues can replicate [2].

Fluorination degree
Al(acac)₃ (non-fluorinated) lacks CF₃ electronic effects, shifting thermal stability and catalyst resistance.
Extreme Lewis acidity
Al(hfac)₃ (perfluorinated) may cause premature decomposition and handling challenges due to excessive reactivity.
Isomeric structure
Al(acac)₃’s rigid D₃ symmetry does not replicate Al(tfac)₃’s cis/trans coexistence, which may alter surface chemistry.

Al(tfac)₃ Compared to Al(acac)₃, Al(hfac)₃, and Al(thd)₃


Thermal Stability Window Advantage

Al(tfac)₃ exhibits a markedly higher decomposition threshold than its non-fluorinated analogue Al(acac)₃, allowing higher-temperature deposition processes without premature precursor degradation. This is critical for MOCVD of Al₂O₃ films where ligand pyrolysis must be complete yet controlled .

Thermal stability window
Context-dependent
ΔTdecomp ≈ +52°C (Al(tfac)₃ ~245°C vs. Al(acac)₃ ~193°C)
Wider thermal processing window supports conformal oxide film growth.
TGA data under inert flow; compiled from literature.
CVD precursor thermal stability TGA

Electrophilic Substitution Resistance

The CF₃ substitution in Al(tfac)₃ dramatically reduces the electron density on the chelate ring, rendering it remarkably inert towards electrophilic attack. This is quantitatively demonstrated by the bromination rate with N-bromosuccinimide, where Al(TFA)₃ reacts approximately 2800 times slower than Al(AA)₃ [1]. This enables catalyst use in halogenation or oxidation reactions where Al(acac)₃ would be rapidly consumed.

Electrophilic substitution resistance
Head-to-head
~2800-fold rate reduction (k(Al(TFA)₃) ≈ 0.0024 s⁻¹ vs. k(Al(AA)₃) = 6.7 s⁻¹)
Ensures catalyst integrity and recyclability in electrophilic reactions.
Solution-phase bromination by NBS, 25°C.
Lewis acid catalyst bromination stability

Metal-Oxygen Bond Lability

DFT calculations at the B3LYP/6-311G* level and Natural Bond Orbital (NBO) analysis reveal that substitution of CH₃ by CF₃ decreases the Al-O bond strength in Al(TFAA)₃ relative to Al(AA)₃ [1]. The electron-withdrawing effect of the CF₃ groups reduces the electron density available for metal-ligand bonding, which facilitates ligand exchange and surface reactivity—a key advantage in ALD processes requiring self-limiting surface chemistry.

Metal–oxygen bond lability
Context-dependent
Weakened Al–O bond vs. Al(acac)₃ (confirmed by NBO/AIM analysis)
Facile ligand elimination for low-temperature ALD with reduced carbon residue.
DFT calculations (B3LYP/6-311G*); qualitative decrease.
bond strength DFT ligand exchange

Volatility Profile Tuning

The sublimation enthalpy (ΔsubH) of Al(tfac)₃ has been measured as 74–113 kJ/mol depending on the method, notably lower than the non-fluorinated Al(acac)₃ (≥118 kJ/mol) [1], [2]. This indicates higher volatility and lower vaporization energy, which translates to lower precursor delivery temperatures and reduced thermal budget in CVD processes. The perfluorinated Al(hfac)₃ is even more volatile, but its extreme Lewis acidity often leads to premature decomposition and handling difficulties.

Volatility profile tuning
Context-dependent
ΔsubH 74–113 kJ/mol (Al(tfac)₃) vs. ≥118 kJ/mol (Al(acac)₃)
Lower vaporization energy reduces precursor delivery temperature in CVD.
TGA and gravimetric-sublimation methods; NIST data.
vapor pressure ALD precursor sublimation enthalpy

Isomeric Coexistence and Structural Flexibility

Unlike the high-symmetry D₃ structure of Al(acac)₃, Al(tfac)₃ exhibits coexistence of cis and trans isomers in comparable proportions in the solid state and solution, as confirmed by IR, Raman, and DFT calculations [1]. The computed energy difference between the two isomers is very small, leading to a structurally dynamic complex. This structural flexibility directly impacts its behaviour in catalytic cycles and surface adsorption during ALD.

Isomeric coexistence
Head-to-head
cis and trans isomers coexist in comparable proportions; energy difference very small
Structural flexibility may enhance surface reactivity via multiple coordination geometries.
IR, Raman spectroscopy and DFT (B3LYP/6-311G*).
isomerism vibrational spectroscopy structural analysis

Gas-Phase Fragmentation Pattern

Electron impact mass spectrometry studies show that substitution of CF₃ for CH₃ in Al(tfac)₃ leads to more extensive fragmentation of the molecular ion compared to Al(acac)₃, yet the fluorine-containing fragments remain diagnostically valuable [1]. The appearance potentials for key fragment ions differ significantly between the two compounds, providing a distinct mass spectrometric signature for ALD reactor monitoring.

Gas-phase fragmentation pattern
Head-to-head
Unique fluorine-containing fragments (CF₃⁺, AlF₂⁺); extensive molecular ion fragmentation vs. Al(acac)₃
Provides diagnostic mass spectral fingerprint for reactor exhaust monitoring.
Electron impact (EI) MS, 70 eV.
mass spectrometry fragmentation gas-phase stability

Key Procurement Scenarios for Al(tfac)₃


High-k Dielectric Deposition on Temperature-Sensitive Substrates

When depositing Al₂O₃ gate dielectrics on III-V semiconductors (e.g., GaAs, InP) that cannot withstand high thermal budgets, Al(tfac)₃'s intermediate sublimation enthalpy (74–113 kJ/mol) and weakened Al-O bonds enable precursor delivery and surface reaction at lower substrate temperatures than Al(acac)₃ [1]. Meanwhile, its 52°C higher decomposition stability over Al(acac)₃ prevents gas-phase pre-reaction, ensuring conformal film growth .

Lewis Acid Catalysis for Electrophilic Halogenation

In synthetic routes requiring catalytic bromination or chlorination, Al(tfac)₃'s 2800-fold reduced susceptibility to electrophilic degradation (vs. Al(acac)₃) ensures catalyst longevity [1]. This allows for higher turnover numbers and reduced catalyst loading, which is critical for cost-sensitive pharmaceutical intermediate production where Al(acac)₃ would be rapidly consumed by NBS or similar reagents.

Mass Spectrometry Standard for Fluorinated β-Diketonates

Due to its unique EI fragmentation pattern featuring characteristic fluoro-fragment ions (CF₃⁺, AlF₂⁺), Al(tfac)₃ serves as an ideal calibration and diagnostic standard for mass spectrometry monitoring of CVD/ALD reactor exhaust streams [1]. Its distinct spectral fingerprint allows unambiguous identification even in the presence of other volatile β-diketonates.

Application
Selection Property
Validation Focus
High-k dielectric deposition on temperature-sensitive substrates
Thermal stability–volatility balance
Conformal film growth at reduced thermal budget
Lewis acid catalysis for electrophilic halogenation
Resistance to electrophilic degradation
Catalyst turnover and recyclability
Mass spectrometry standard for fluorinated β-diketonates
Characteristic fragmentation pattern
Precursor purity verification and reactor monitoring
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